molecular formula C22H25NO6S B281233 Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281233
M. Wt: 431.5 g/mol
InChI Key: VNJBKJNTAJCKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as PMSB, is a chemical compound that has been synthesized for scientific research purposes. PMSB belongs to the class of benzofuran derivatives and has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in various cell types. Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to reduce oxidative stress and cell death in neuronal cells, suggesting potential neuroprotective effects. Additionally, Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have low toxicity in various cell types, suggesting that it may be a safe compound for further study.

Advantages and Limitations for Lab Experiments

One of the advantages of Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential as a drug candidate for the treatment of various diseases. Its low toxicity and potential neuroprotective effects make it a promising compound for further study. However, one limitation of Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its relatively complex synthesis method, which may limit its availability for certain research applications.

Future Directions

There are several future directions for the study of Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the further investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another potential direction is the study of its effects on the central nervous system, particularly its potential as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential as a research tool for studying the role of certain neurotransmitters in the brain.
Conclusion:
In conclusion, Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have potential as a drug candidate for the treatment of various diseases and as a neuroprotective agent. Further studies are needed to fully understand its mechanism of action and potential as a research tool.

Synthesis Methods

The synthesis of Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 5-(bromomethyl)-2-methyl-1-benzofuran-3-carboxylic acid with 4-methoxyaniline in the presence of a base, followed by the reaction with pentylamine and then sulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential use in various scientific fields. In medicinal chemistry, Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent. In neuroscience, Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential use in studying the role of certain neurotransmitters in the brain.

properties

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

pentyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO6S/c1-4-5-6-13-28-22(24)21-15(2)29-20-12-7-16(14-19(20)21)23-30(25,26)18-10-8-17(27-3)9-11-18/h7-12,14,23H,4-6,13H2,1-3H3

InChI Key

VNJBKJNTAJCKOL-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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